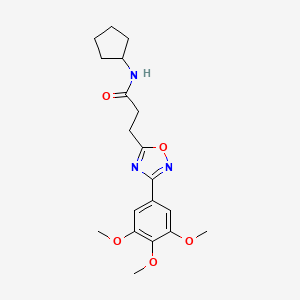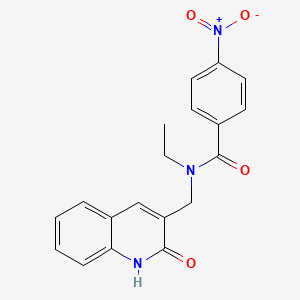
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, also known as EX-527, is a potent and selective inhibitor of the enzyme SIRT1. SIRT1 is a member of the sirtuin family of NAD+-dependent deacetylases, which play a critical role in regulating cellular metabolism, DNA repair, and aging. EX-527 has been widely used in scientific research to study the biological functions of SIRT1 and its potential therapeutic applications.
作用机制
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide acts as a competitive inhibitor of SIRT1 by binding to its catalytic domain and blocking the access of the substrate acetylated lysine residues. This results in the inhibition of SIRT1 deacetylase activity and downstream signaling pathways. The inhibition of SIRT1 by this compound has been shown to induce cell cycle arrest, apoptosis, and senescence in various cancer cell lines.
Biochemical and Physiological Effects:
This compound has been shown to have multiple biochemical and physiological effects in different cell types and animal models. Inhibition of SIRT1 by this compound has been associated with decreased glucose uptake and insulin sensitivity in adipocytes, increased mitochondrial biogenesis and oxygen consumption in skeletal muscle, and reduced inflammation and oxidative stress in liver and brain tissues. However, the effects of this compound on different tissues and organs can be complex and context-dependent.
实验室实验的优点和局限性
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has several advantages and limitations for laboratory experiments. Its high potency and selectivity make it a valuable tool for studying the biological functions of SIRT1 and its downstream signaling pathways. However, the use of this compound requires careful optimization of the concentration and duration of treatment to avoid off-target effects and potential toxicity. In addition, the effects of this compound can be influenced by the genetic background and metabolic state of the experimental model, which should be taken into consideration when interpreting the results.
未来方向
There are several future directions for the use of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide in scientific research. One potential application is the development of new therapeutic strategies for metabolic and age-related diseases based on the modulation of SIRT1 activity. This compound can also be used to investigate the crosstalk between SIRT1 and other cellular pathways, such as autophagy, DNA damage response, and circadian rhythm. Moreover, the development of new SIRT1 inhibitors with improved pharmacological properties and specificity can further enhance our understanding of the physiological and pathological roles of SIRT1.
合成方法
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide can be synthesized by a multistep process involving the reaction of 2-hydroxy-3-formylquinoline with ethylamine, followed by nitration and reductive amination reactions. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been extensively used in scientific research to investigate the role of SIRT1 in various biological processes. SIRT1 has been shown to regulate glucose and lipid metabolism, mitochondrial biogenesis, oxidative stress, inflammation, and cellular senescence. This compound has been used to demonstrate the involvement of SIRT1 in these processes and to identify potential therapeutic targets for metabolic and age-related diseases.
属性
IUPAC Name |
N-ethyl-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-2-21(19(24)13-7-9-16(10-8-13)22(25)26)12-15-11-14-5-3-4-6-17(14)20-18(15)23/h3-11H,2,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCVJGZRGQOJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

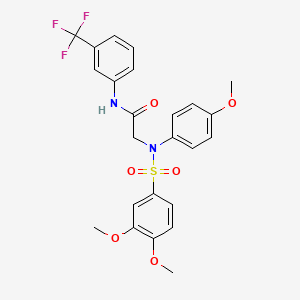

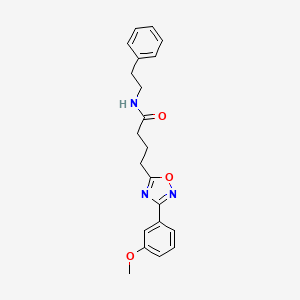
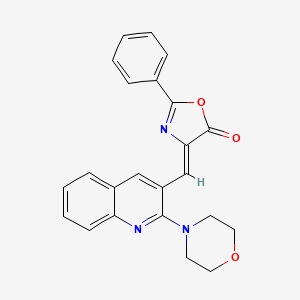
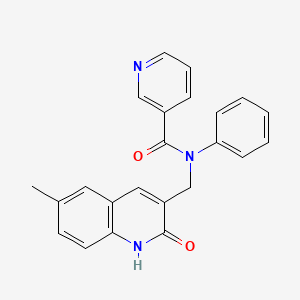
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)


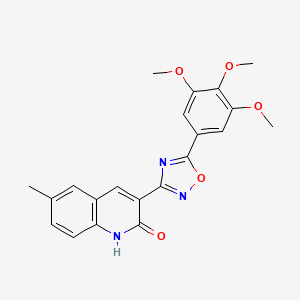

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
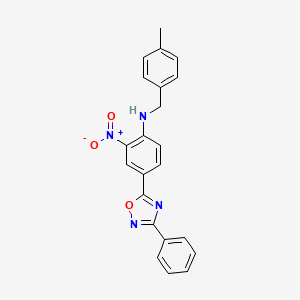
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)
